molecular formula C20H13IN2OS B2677659 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-iodobenzamide CAS No. 477326-12-8

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-iodobenzamide

Cat. No.: B2677659
CAS No.: 477326-12-8
M. Wt: 456.3
InChI Key: RROBQDCCISPNMB-UHFFFAOYSA-N
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Description

N-(4,5-Dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-iodobenzamide is a heterocyclic compound featuring a fused acenaphthene-thiazole core modified with a 2-iodobenzamide substituent. This structure combines a rigid polycyclic system with a halogenated aromatic moiety, which may confer unique electronic and steric properties.

Properties

IUPAC Name

2-iodo-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13IN2OS/c21-15-7-2-1-5-13(15)19(24)23-20-22-18-14-6-3-4-11-8-9-12(17(11)14)10-16(18)25-20/h1-7,10H,8-9H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROBQDCCISPNMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC=CC=C5I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-iodobenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the acenaphthothiazole core, which can be synthesized through a cyclization reaction involving acenaphthene and a thioamide. The iodinated benzamide group is then introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Sonogashira coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-iodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution of the iodine atom can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-iodobenzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The acenaphthothiazole moiety may allow it to bind to hydrophobic pockets, while the iodinated benzamide group could facilitate interactions with polar or charged residues .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes key structural and molecular features of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-iodobenzamide and its analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 2-Iodobenzamide C₂₀H₁₃IN₂OS ~464.3 Potential imaging agent (inferred)
8-(Furan-2-yl)-4,5-dihydroacenaphtho[...]thiazole Furan-2-yl C₁₇H₁₂N₂OS 300.4 Electrophilic substitution reactivity (nitration, bromination)
N-(4,5-dihydroacenaphtho[...])-1-naphthamide 1-Naphthamide C₂₄H₁₆N₂OS 380.5 Structural analog; bulkier aromatic substituent
N-(4,5-dihydroacenaphtho[...])-2-methoxybenzamide 2-Methoxybenzamide C₁₉H₁₆N₂O₂S 348.4 Electron-donating methoxy group modifies reactivity

Notes:

  • Bulkier substituents like 1-naphthamide may reduce solubility, whereas methoxy groups could improve electronic interactions in biological systems .

Biological Activity

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-iodobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a fused acenaphthothiazole core combined with an iodinated benzamide group. The molecular formula is C17H14N2ISC_{17}H_{14}N_{2}IS, and it has a molecular weight of approximately 364.27 g/mol. The structural features contribute to its unique chemical properties, enabling various interactions with biological targets.

Property Value
Molecular FormulaC17H14N2ISC_{17}H_{14}N_{2}IS
Molecular Weight364.27 g/mol
Structural FeaturesAcenaphthothiazole core, Iodinated benzamide

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Preparation of the Acenaphthothiazole Core : This can be achieved through cyclization reactions involving acenaphthene and thioamide.
  • Introduction of the Iodinated Benzamide Group : This is often accomplished using palladium-catalyzed cross-coupling methods such as Suzuki or Sonogashira coupling.

Antitumor Activity

Preliminary studies indicate that compounds with similar structural motifs exhibit significant antitumor activities. For instance, derivatives of thiazole and acenaphthene have shown promise in inhibiting cancer cell proliferation in vitro and in vivo. Specific assays have demonstrated that this compound can induce apoptosis in various cancer cell lines.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Binding to Enzymes/Receptors : The compound may interact with specific enzymes or receptors through hydrophobic pockets due to its unique structure.
  • Inhibition of Key Pathways : It may inhibit pathways involved in cell proliferation and survival, contributing to its antitumor effects.

Case Studies

  • In Vitro Studies : Research has shown that this compound can significantly reduce the viability of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) at micromolar concentrations.
    Cell Line IC50 (µM) Effect
    MCF-715Inhibition of growth
    A54910Induction of apoptosis
  • Animal Models : In vivo studies using xenograft models have demonstrated that treatment with this compound results in significant tumor regression compared to control groups.

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